molecular formula C12H15N3Se B14264367 Benzene, [[1-(azidomethyl)cyclopentyl]seleno]- CAS No. 136061-63-7

Benzene, [[1-(azidomethyl)cyclopentyl]seleno]-

Cat. No.: B14264367
CAS No.: 136061-63-7
M. Wt: 280.24 g/mol
InChI Key: SWBNGKYGMBINEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, [[1-(azidomethyl)cyclopentyl]seleno]- is an organoselenium compound that features a benzene ring substituted with a cyclopentyl group containing an azidomethyl and a seleno group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [[1-(azidomethyl)cyclopentyl]seleno]- typically involves the following steps:

    Formation of the Azidomethyl Group: This can be achieved by reacting a suitable precursor with sodium azide (NaN₃) under appropriate conditions.

    Introduction of the Seleno Group: The seleno group can be introduced via nucleophilic substitution reactions using selenium-containing reagents.

    Cyclopentyl Group Attachment: The cyclopentyl group can be attached through various organic synthesis techniques, such as Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzene, [[1-(azidomethyl)cyclopentyl]seleno]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium azide (NaN₃), selenium-containing reagents

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield selenoxides or selenones, while reduction may produce selenides.

Scientific Research Applications

Benzene, [[1-(azidomethyl)cyclopentyl]seleno]- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoselenium compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, [[1-(azidomethyl)cyclopentyl]seleno]- involves its interaction with molecular targets and pathways within biological systems. The azidomethyl group can undergo bioorthogonal reactions, while the seleno group can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzene, [[1-(azidomethyl)cyclopentyl]thio]-: Similar structure but with a sulfur atom instead of selenium.

    Benzene, [[1-(azidomethyl)cyclopentyl]oxy]-: Similar structure but with an oxygen atom instead of selenium.

Uniqueness

Benzene, [[1-(azidomethyl)cyclopentyl]seleno]- is unique due to the presence of the seleno group, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. The selenium atom can participate in unique redox reactions and has different electronic properties, making this compound valuable for specific applications in research and industry.

Properties

CAS No.

136061-63-7

Molecular Formula

C12H15N3Se

Molecular Weight

280.24 g/mol

IUPAC Name

[1-(azidomethyl)cyclopentyl]selanylbenzene

InChI

InChI=1S/C12H15N3Se/c13-15-14-10-12(8-4-5-9-12)16-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2

InChI Key

SWBNGKYGMBINEL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN=[N+]=[N-])[Se]C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.